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Beta-Amyloid (2-17)

Cat. No.: B1578753
M. Wt: 1953.1
Attention: For research use only. Not for human or veterinary use.
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Description

The Beta-Amyloid (2-17) peptide is a defined synthetic fragment corresponding to the N-terminal region of the full-length amyloid-beta (Aβ) peptide. This sequence is cleaved from the much larger amyloid precursor protein (APP), a transmembrane glycoprotein that plays a central role in the pathogenesis of Alzheimer's disease . The amyloidogenic processing of APP by β- and γ-secretases generates Aβ peptides of varying lengths, which are the primary components of senile plaques, a hallmark pathological feature of Alzheimer's disease . This (2-17) fragment is particularly valuable for researchers focusing on the development and validation of immunoassays and monoclonal antibodies specific to the N-terminus of Aβ . Antibodies generated against this epitope are crucial tools for detecting Aβ in various experimental techniques, including Western Blot, Immunohistochemistry (IHC), and ELISA . The N-terminal region is a common target for many antibodies used in Alzheimer's disease research to visualize and quantify amyloid plaque deposition and Aβ processing in both cellular and animal models . By providing a specific, well-characterized antigen, this peptide aids in the critical research efforts to understand the structure, biology, and neurotoxic mechanisms of Aβ aggregation . This product is for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Weight

1953.1

sequence

AEFRHDSGYEVHHQKL

Origin of Product

United States

Structural Characterization and Conformational Dynamics of Beta Amyloid 2 17 Aggregates

Monomeric Conformations and Early Assembly Intermediates of Beta-Amyloid (2-17)

In its monomeric state, the Beta-Amyloid (2-17) peptide is intrinsically disordered, lacking a stable three-dimensional structure. mdpi.com This conformational flexibility is a key characteristic of many amyloidogenic proteins. The soluble peptide does not exhibit significant alpha-helical or beta-sheet content, instead adopting a collapsed-coil structure. nih.gov This disordered nature allows the peptide to explore a wide range of conformations, some of which may be prone to aggregation.

The initial steps of assembly involve the transition from this disordered monomeric state to early intermediates. While the full-length Aβ peptide can form ring-shaped pentamers and hexamers, the specific early assembly pathways for the (2-17) fragment are less defined but are understood to be the beginning of a cascade. nih.govnih.gov The formation of a β-hairpin, a structure where the peptide chain folds back on itself, has been proposed as a possible intermediate conformation on the pathway to amyloid fibrils. pnas.org This hairpin structure could be a transiently populated conformation sampled by the disordered monomer or a constituent of early oligomeric forms. pnas.org The hydrophobic residues within this region, such as Leu-17, are critical in driving these initial hydrophobic interactions that lead to aggregation. pnas.org

Nuclear magnetic resonance (NMR) studies on the full-length Aβ peptide have shown that the N-terminal region, which includes the (2-17) sequence, is highly dynamic and plays a significant role in the binding of metal ions like Cu(II). acs.org This interaction can influence the conformation of the monomer and its propensity to aggregate. acs.org

Oligomeric States and Polymorphism of Beta-Amyloid (2-17) Assemblies

The aggregation of Beta-Amyloid (2-17) proceeds through the formation of various oligomeric species, which are considered to be the primary neurotoxic agents in Alzheimer's disease. mdpi.comnih.gov These oligomers are highly polymorphic, meaning they can exist in a variety of sizes and structures. acs.orgnih.gov

Soluble oligomers of Beta-Amyloid (2-17) are transient and heterogeneous, ranging from small species like dimers and trimers to larger assemblies. nih.govnih.gov These oligomers are formed through a process of nucleation, where monomers associate to form a nucleus that then grows by the addition of more monomers. nih.gov The formation of these soluble oligomers is a critical step, as they are believed to be more toxic than the mature fibrils. nih.govmdpi.com

The characterization of these oligomers is challenging due to their transient nature and polymorphism. Techniques such as size-exclusion chromatography, native gels, and single-molecule fluorescence spectroscopy are used to isolate and estimate their size. mdpi.com Structural studies using NMR have revealed that soluble oligomers can possess a mixed parallel and antiparallel β-sheet structure, which differs from the exclusively parallel β-sheets found in fibrils. acs.org The presence of detergents or fatty acids can stabilize these soluble oligomeric forms, allowing for their detailed characterization. acs.org

The transition from soluble oligomers to larger, more structured protofibrils is a key step in the fibrillization cascade. plos.org This process involves a significant conformational rearrangement from largely unstructured or mixed-sheet oligomers to the characteristic cross-β structure of protofibrils. pnas.org

Two main pathways for this transition have been proposed for amyloid peptides. plos.org One pathway involves the direct elongation of fibrillar oligomers into protofilaments. mdpi.commdpi.com Another pathway suggests the formation of metastable, on-pathway oligomers with distinct conformations, such as an S-shape, which then convert to the final U-shaped protofilament structure. plos.org These intermediate oligomers can be long-lived and are considered to contribute to cellular toxicity. plos.org

The aggregation process can be visualized as a series of steps where disordered oligomers gradually gain structure. plos.org Initially, hydrophobic regions within the peptide sequence drive the formation of β-strands and β-sheets. plos.org These structured regions then serve as templates for the conversion of other monomers, leading to the growth of the protofibril. plos.org Protofibrils are elongated, flexible structures that can further associate to form mature fibrils. wikipedia.org

Fibrillar Architectures and Structural Polymorphism of Beta-Amyloid (2-17) Aggregates

Mature amyloid fibrils are the end-product of the Aβ aggregation cascade and are the main component of the amyloid plaques found in the brains of Alzheimer's patients. plos.org These fibrils are characterized by a highly ordered, cross-β sheet architecture. wikipedia.orgpnas.org

The defining feature of amyloid fibrils is the cross-β sheet structure, where β-strands run perpendicular to the long axis of the fibril, and the hydrogen bonds between the strands are parallel to the fibril axis. portlandpress.comresearchgate.net This arrangement creates a very stable and rigid structure. The distance between adjacent β-strands within a sheet is approximately 4.7-4.8 Å, while the distance between stacked β-sheets is about 10 Å. wikipedia.orgportlandpress.com

Fibrils are typically composed of multiple protofilaments, which are themselves made up of one or more layers of β-sheets. wikipedia.orgportlandpress.com These protofilaments can twist around each other to form the mature fibril, which typically has a diameter of 7-13 nm. wikipedia.org The β-sheets within the fibril can be arranged in either a parallel or antiparallel fashion, contributing to the structural polymorphism of the fibrils. portlandpress.com Solid-state NMR studies have shown that Aβ fibrils often have a parallel, in-register organization. nih.gov

Hydrophobic residues are critical for the stability of the fibril core. portlandpress.com For instance, in longer Aβ fragments, hydrophobic residues like Val18 and Ala21 form patches on the fibril surface that are thought to be involved in the binding of monomers during secondary nucleation. pnas.org While the (2-17) fragment is shorter, the hydrophobic character of residues within this sequence is still a primary driver of aggregation. The conformation of the turn region in β-hairpin structures is also a key determinant of polymorphism, influencing the registration of the β-sheets. nih.gov The presence of specific residues can favor certain fibril morphologies, such as the U-shaped or S-shaped motifs observed in longer Aβ fibrils. frontiersin.org The two additional C-terminal residues in Aβ42 compared to Aβ40, Ile41 and Ala42, dramatically alter the aggregation propensity and fibril structure, highlighting the sensitivity of amyloid formation to even minor changes in the primary sequence. bmbreports.org

Aggregation Kinetics and Mechanisms of Beta Amyloid 2 17

Impact of N-terminal Truncations on Beta-Amyloid Aggregation Propensity

The aggregation of amyloid-beta (Aβ) peptides is a central event in the molecular pathology of Alzheimer's disease. While much research has focused on the full-length peptides, Aβ(1-40) and Aβ(1-42), a diverse array of N-terminally truncated (N-truncated) species are also present in significant quantities in the brains of individuals with the disease. nih.govresearchgate.net These truncated forms, including those starting at the second amino acid residue, exhibit altered biophysical properties that significantly influence their propensity to aggregate. nih.govresearchgate.net

Research has shown that various N-truncated Aβ peptides aggregate more rapidly than their full-length counterparts. Studies on different truncated species provide insight into the potential behavior of Aβ(2-17). For example, Aβ peptides starting at phenylalanine-4 (Aβ4-x) have been reported to have an enhanced aggregation tendency compared to full-length Aβ. frontiersin.org Similarly, a study demonstrated that N-terminally truncated Aβ(2-40) exhibits an increased propensity to aggregate when compared to Aβ(1-40) and can even act as a seed, accelerating the aggregation of the full-length peptide. acs.org This suggests that the removal of even a single amino acid (Aspartic acid) can initiate significant changes in aggregation behavior.

The mechanism behind this enhanced aggregation involves several factors. The N-terminal domain of Aβ is largely flexible and disordered, and its truncation can expose more hydrophobic regions of the peptide, facilitating intermolecular interactions that lead to the formation of oligomers and fibrils. biorxiv.org Furthermore, the N-terminus is involved in key intermolecular contacts that stabilize the fibril structure. plos.org While some truncations might disrupt these stabilizing contacts in one fibril polymorph, they might promote the formation of other, more rapidly forming structures. The specific sequence and length of the remaining peptide are critical determinants of the final aggregate morphology and the kinetics of formation.

The table below summarizes findings on the aggregation propensity of various N-terminally truncated Aβ peptides as reported in scientific literature.

Aβ VariantObservation on Aggregation PropensityReference
Aβ(2-40) Increased aggregation propensity compared to Aβ(1-40); acts as a seed for Aβ(1-40) aggregation. acs.org
Aβ(4-x) Enhanced peptide aggregation relative to full-length Aβ species. frontiersin.org
AβpE3-x Higher aggregation propensity and increased peptide stability due to post-translational modification following truncation. nih.govresearchgate.net
Truncated Aβ species (general) Possess a distinct aggregation behavior, with suggestions of an altered aggregation pathway. plos.org

Interactions of Beta Amyloid 2 17 with Biological Components and Modulators

Membrane Interactions and Their Influence on Beta-Amyloid (2-17) Conformation and Aggregation

The cell membrane provides a critical interface where Aβ peptides can undergo conformational changes and initiate aggregation. nih.gov The intrinsic properties of the lipid bilayer, including its hydrophobicity, fluidity, and charge density, play a crucial role in this process, allowing Aβ peptides to nucleate and form ordered structures. nih.gov Interactions between Aβ and the membrane are driven by a combination of electrostatic and hydrophobic forces, which can catalyze the growth of amyloid aggregates on the membrane surface. mdpi.com These interactions are not passive; the process of Aβ aggregation can, in turn, affect the structural integrity of the lipid bilayer. mdpi.com

Aβ peptides can interact with and disrupt lipid bilayers through several proposed mechanisms. One such mechanism is the "carpeting effect," where the peptides bind to the surface of the bilayer, destabilizing it. nih.govfrontiersin.org Another proposed mechanism involves the peptide acting like a detergent, disrupting the membrane structure. nih.govfrontiersin.org Furthermore, the membrane can act as a scaffold, promoting the aggregation of Aβ into its more harmful β-sheet-rich conformation. nih.govfrontiersin.org Studies have shown that Aβ can insert into the lipid hydrocarbon core, potentially forming pore-like channels, or it can accumulate and aggregate on the membrane surface. mdpi.com These interactions can lead to changes in membrane permeability and destabilization, which may contribute to the loss of calcium homeostasis observed in neurodegenerative conditions. portlandpress.com The specific nature of these interactions and the resulting membrane perturbation can be influenced by the peptide's aggregation state, with oligomers, protofibrils, and fibrils each having distinct effects on the lipid bilayer. nih.gov

The lipid composition of the membrane significantly modulates its interaction with Aβ. Cholesterol and gangliosides, particularly GM1, are key players in this process.

Cholesterol: This abundant membrane component can influence Aβ interactions in a complex manner. Elevated cholesterol levels have been shown to facilitate the binding of Aβ to membranes by making the interaction more energetically favorable. nih.govnih.gov Cholesterol increases the surface hydrophobicity and promotes more ordered lipid packing, creating an environment where Aβ preferentially binds. nih.gov Some studies suggest that Aβ interacts specifically with cholesterol-containing lipid layers. nih.gov The presence of cholesterol can also influence the aggregation state of Aβ, with some research indicating it promotes the formation of amyloid fibrils. biorxiv.org However, other studies have suggested a protective role for cholesterol, where it may prevent membrane disruption induced by Aβ. nih.gov This dual role highlights the intricate and context-dependent nature of cholesterol's influence on Aβ-membrane interactions.

Table 1: Influence of Specific Lipids on Beta-Amyloid Interactions

Lipid Component Effect on Aβ Interaction Mechanism of Action Reference
Cholesterol Facilitates membrane binding and aggregation Increases surface hydrophobicity, promotes ordered lipid packing, creates preferential binding sites. nih.gov nih.govnih.govbiorxiv.org
Ganglioside GM1 Promotes nucleation and aggregation Acts as a nucleation center, inducing a conformational change to a β-sheet structure. mdpi.com frontiersin.orgmdpi.commdpi.com
Gangliosides Can inhibit aggregation Forms a complex with Aβ, inhibiting primary nucleation. rsc.org rsc.org

Protein and Peptide Interactions with Beta-Amyloid (2-17)

Beyond membrane components, Aβ(2-17) also interacts with a variety of proteins and other peptides, which can significantly modulate its aggregation and potential toxicity.

Molecular chaperones are a class of proteins that play a critical role in maintaining protein homeostasis and preventing aberrant protein aggregation. nih.gov Several chaperones have been shown to interact with Aβ and inhibit its aggregation through various mechanisms. nih.gov For instance, chaperones can bind to the surface of amyloid fibrils, interfering with their elongation. nih.gov Some chaperones, such as αB-crystallin and clusterin, are upregulated in the brains of individuals with Alzheimer's disease and have been found to colocalize with Aβ plaques. acs.org These chaperones can sequester misfolded Aβ oligomers, preventing their further growth into fibrils and their dissociation into potentially toxic smaller species. acs.org Studies using a C. elegans model have identified several chaperone proteins, including members of the HSP70 family and small heat shock proteins, that interact with intracellular Aβ. pnas.org This interaction suggests that chaperones may play an early role in the metabolism and detoxification of Aβ. pnas.org The BRICHOS domain-containing proteins are another family of chaperones that have demonstrated the ability to inhibit Aβ aggregation, particularly by targeting secondary nucleation events. rsc.org

Aβ can interact with other amyloidogenic proteins, a phenomenon known as cross-seeding, which can influence the aggregation of both peptides.

Tau Protein: Tau is another key protein implicated in Alzheimer's disease, forming intracellular neurofibrillary tangles. tmc.edu There is significant evidence suggesting a cross-talk between Aβ and tau. mdpi.com Aβ aggregation can induce the hyperphosphorylation of tau, and the injection of Aβ fibrils can accelerate tau pathology in animal models. nih.gov The formation of an Aβ-tau complex may prime Aβ nucleation and tau hyperphosphorylation. mdpi.com Studies on peptide fragments have shown that Aβ and tau fragments can co-aggregate, affecting the self-assembly processes of both. acs.org This interaction appears to be specific, with Aβ(1-42) being more effective at promoting tau phosphorylation than Aβ(1-40). mdpi.com

Islet Amyloid Polypeptide (IAPP): IAPP, or amylin, is associated with type 2 diabetes and forms amyloid deposits in the pancreas. nih.gov Growing evidence suggests a link between Alzheimer's disease and type 2 diabetes, potentially mediated by cross-sequence interactions between Aβ and IAPP. nih.gov Experimental and simulation studies have confirmed that Aβ and IAPP can interact and co-aggregate into hybrid amyloid fibrils. nih.gov This cross-seeding can have complex effects, including both retarding the initial nucleation stage and accelerating the fibrillization stage. nih.gov The structural similarity between Aβ and IAPP oligomers, particularly their U-shaped β-sheet structures, appears to be a key factor in facilitating this cross-seeding. nih.gov Co-expression of IAPP and Aβ has been shown to result in their co-deposition and reduced longevity in Drosophila melanogaster models. mdpi.com

Table 2: Summary of Cross-Amyloid Interactions with Beta-Amyloid

Interacting Protein Type of Interaction Outcome of Interaction Reference
Tau Protein Cross-seeding, co-aggregation Induces tau hyperphosphorylation, accelerates tau pathology, promotes Aβ nucleation. nih.govmdpi.com tmc.edumdpi.comnih.govmdpi.comacs.org
Islet Amyloid Polypeptide (IAPP) Cross-seeding, co-aggregation Forms hybrid fibrils, can retard nucleation but accelerate fibrillization. nih.gov nih.govmdpi.combiorxiv.orgfrontiersin.org

Methodological Approaches in Beta Amyloid 2 17 Research

Spectroscopic Techniques for Conformational and Structural Analysis

Spectroscopic methods are indispensable for probing the conformational states and structural characteristics of Aβ(2-17) at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State and Solution)

NMR spectroscopy, in both its solid-state and solution-state forms, provides high-resolution structural information about Aβ peptides. nih.govjst.go.jp

Solid-State NMR (ssNMR) is particularly powerful for studying insoluble amyloid fibrils. nih.gov It has been instrumental in determining the β-sheet structures within fibrils formed by Aβ fragments. nih.gov For instance, early ssNMR studies on Aβ fragments demonstrated the ability of two-dimensional (2D) 13C NMR to resolve and assign resonances, identifying β-strand segments through their characteristic chemical shifts. nih.gov ssNMR can also reveal the organization of β-sheets, with studies on full-length Aβ peptides indicating an in-register, parallel arrangement. pnas.org This technique can also provide insights into the dynamics of different regions of the peptide within the fibril structure. nih.gov Although direct ssNMR studies specifically on the Aβ(2-17) fragment are not extensively detailed in the provided results, the methodologies applied to longer Aβ peptides and other fragments are directly relevant. For example, studies on Aβ(1-40) and Aβ(1-42) fibrils have successfully used ssNMR to identify disordered N-terminal regions and structured β-sheet domains. pnas.org

Solution NMR is used to study the structure of soluble, non-aggregated forms of Aβ peptides, including monomers and oligomers, which are considered key neurotoxic species. jst.go.jp By dissolving Aβ peptides in membrane-mimicking environments like micelles, researchers can investigate conformational changes that may trigger aggregation. nbrc.ac.in For example, a study on a water-soluble Aβ(17-34) peptide, which includes a significant portion of the Aβ(2-17) sequence, used solution NMR to reveal an α-helical conformation in an aqueous buffer, suggesting an intermediate state before conversion to β-sheets. nih.gov This highlights the ability of solution NMR to capture transient, intermediate structures that are critical for understanding the aggregation pathway. nih.gov

TechniqueSample StateKey Findings for Aβ Peptides
Solid-State NMRFibrilsDetermination of β-sheet structure, parallel in-register organization, site-specific dynamics. nih.govpnas.orgnih.govpnas.org
Solution NMRMonomers, OligomersCharacterization of transient α-helical intermediates, conformational changes in membrane-mimicking environments. jst.go.jpnbrc.ac.innih.gov

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a widely used technique to assess the secondary structure of proteins and peptides in solution by measuring the differential absorption of left and right circularly polarized light. jasco-global.comnih.gov It is particularly sensitive to changes in conformation, such as the transition from a random coil or α-helical structure to a β-sheet structure, which is a hallmark of amyloid formation. jasco-global.com

In the context of Aβ research, CD spectroscopy can monitor the aggregation process over time. jasco-global.comosti.gov For Aβ peptides, a characteristic CD spectrum with a minimum around 217 nm is indicative of β-sheet content. jasco-global.com Studies have used CD to show that Aβ peptides can adopt different secondary structures depending on the environment. For instance, in the presence of lipid environments, Aβ(1-42) shows a significant amount of β-sheet structure, which can be modulated by the presence of other molecules. mdpi.com The technique is valuable for screening potential inhibitors of Aβ aggregation by observing whether they can prevent or reverse the conformational change to a β-sheet structure. jasco-global.com While specific data for Aβ(2-17) is not detailed, the principles and applications are directly transferable.

Fluorescence Spectroscopy (e.g., Thioflavin-T Assays)

Fluorescence spectroscopy, particularly using the dye Thioflavin-T (ThT), is a standard method for detecting and quantifying the formation of amyloid fibrils. wikipedia.orgnih.gov ThT exhibits a characteristic increase in fluorescence emission when it binds to the cross-β-sheet structure of amyloid fibrils. wikipedia.orgrndsystems.com

The ThT fluorescence assay is a cornerstone of in vitro Aβ aggregation studies. scispace.com It allows for real-time monitoring of fibril formation kinetics. scispace.com The assay involves adding ThT to a solution containing the Aβ peptide and measuring the fluorescence intensity over time. An increase in fluorescence indicates the formation of amyloid fibrils. nih.gov While being a powerful tool, it's important to note that the presence of certain exogenous compounds can interfere with the ThT fluorescence signal, potentially leading to biased results. scispace.com Despite this, the ThT assay remains a primary method for quantifying amyloid aggregation due to its simplicity and sensitivity. nih.govgoogle.com

AssayPrincipleApplication in Aβ Research
Thioflavin-T (ThT) FluorescenceThT binds to β-sheet-rich amyloid fibrils, leading to a significant increase in fluorescence. wikipedia.orgrndsystems.comReal-time monitoring and quantification of Aβ fibril formation and screening for aggregation inhibitors. nih.govscispace.com

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for analyzing the secondary structure of proteins by measuring the absorption of infrared light by the peptide backbone's amide bonds. nih.gov The amide I band (1600-1700 cm⁻¹) is particularly sensitive to the protein's secondary structure. nih.gov

In amyloid research, FTIR is used to diagnose the formation of β-sheet structures. Amyloid fibrils typically show a strong, narrow absorption band between 1615 and 1630 cm⁻¹. acs.org This is a lower frequency compared to typical β-sheets found in globular proteins, which is attributed to the highly ordered and extended nature of the β-sheets in amyloid fibrils. acs.org FTIR can distinguish between different types of β-sheet arrangements and can be used to study the structural changes during aggregation. nih.gov For example, it has been used to confirm the presence of β-sheet structures in amyloid plaques directly from brain tissue. frontiersin.org Two-dimensional IR (2D IR) spectroscopy, an advanced form of FTIR, can provide even more detailed structural information, such as resolving specific transitions that are not apparent in linear IR spectra. nih.gov

Microscopic Techniques for Aggregate Visualization and Morphology

Microscopic techniques are essential for directly visualizing the morphology and structure of Aβ aggregates, providing a visual complement to the structural information obtained from spectroscopic methods.

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that can visualize the surface of materials at the nanometer scale. rsc.org It is particularly well-suited for studying the morphology of amyloid aggregates because it can be performed in both air and liquid environments, allowing for the observation of aggregation in near-physiological conditions. nih.govd-nb.info

AFM studies have provided detailed insights into the different species that form during Aβ aggregation, including oligomers, protofibrils, and mature fibrils. nih.govpnas.org Researchers have used AFM to characterize the dimensions of these aggregates, such as their height and length. pnas.orgmdpi.com For instance, time-lapsed AFM has been used to directly observe the growth of individual fibrils. pnas.org High-speed AFM has even revealed the dynamic nature of fibril elongation, showing that Aβ(1-42) can form distinct fibril morphomers ("straight" and "spiral") and can switch between these structures during growth. pnas.org AFM can also be used to study the influence of different surfaces on Aβ aggregation, demonstrating that hydrophobic surfaces can promote fibril formation. nih.gov

Microscopic TechniqueKey CapabilitiesFindings in Aβ Research
Atomic Force Microscopy (AFM)High-resolution imaging of aggregate morphology in air and liquid. rsc.orgnih.govVisualization of oligomers, protofibrils, and mature fibrils; characterization of aggregate dimensions; real-time observation of fibril growth and polymorphism. nih.govpnas.orgpnas.org

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful imaging technique used to visualize the morphology of amyloid aggregates at the nanometer scale. researchgate.net In the context of amyloid research, TEM is essential for characterizing the structure of mature fibrils and various pre-fibrillar species. researchgate.net The method involves placing a sample on a grid and staining it with a heavy metal salt, such as phosphotungstic acid, which enhances contrast by pooling around the protein structures. researchgate.net This allows for the direct observation of fibril morphology, including their length, width, and tendency to associate into larger bundles. researchgate.netnih.gov

For amyloid-beta peptides in general, TEM studies have revealed long, unbranched fibrils with typical diameters ranging from 7 to 10 nanometers. nih.govmdpi.com The technique has been instrumental in confirming the fibrillar nature of aggregates observed in other assays and in assessing the effects of inhibitors or promoters on the aggregation process. researchgate.net For instance, TEM has been used to show a significant decrease in the abundance of Aβ(1-42) fibrils when treated with certain inhibitor molecules. researchgate.net Furthermore, TEM can visualize early-stage aggregates, described as lightly staining particles, which correspond to oligomeric or protofibrillar states. researchgate.net In studies of copper's effect on Aβ-induced pyroptosis, TEM revealed significant mitochondrial swelling and the disappearance of mitochondrial cristae in cells treated with Aβ and copper ions. imrpress.com

While extensively used for longer Aβ peptides, specific high-resolution TEM morphological studies focusing exclusively on the Beta-Amyloid (2-17) fragment are not prominently detailed in the available research, which tends to concentrate on the full-length, pathology-associated peptides.

Cryo-Electron Microscopy (Cryo-EM) for Fibril Structures

Cryo-Electron Microscopy (Cryo-EM) has revolutionized structural biology by enabling the determination of macromolecular structures to near-atomic resolution. biorxiv.orgpnas.org Unlike traditional TEM, Cryo-EM involves flash-freezing hydrated samples in vitreous ice, preserving the native structure of the fibrils without the need for staining or fixation. researchgate.netembopress.org This technique has been particularly insightful for understanding the complex, polymorphic nature of amyloid fibrils. pnas.org

Recent Cryo-EM studies on Aβ42 fibrils extracted from the brains of Alzheimer's disease (AD) patients have identified multiple structural polymorphs. pnas.orgucl.ac.uk These studies have revealed that fibrils are often composed of two intertwined protofilaments. pnas.orgucl.ac.uk For example, two predominant types of S-shaped protofilament folds have been identified, giving rise to Type I and Type II filaments, which are found in sporadic and familial AD cases, respectively. ucl.ac.uk The ordered core of these fibrils can extend from residue 12 to 42, forming multiple β-strands. ucl.ac.uk In some cases, fibrils adopt unusual ν-shaped or υ-shaped conformations with distinct intermolecular contacts and opposite helical handedness. pnas.org Cryo-EM has also provided insights into fibril-lipid interactions, revealing how lipids can bind to and even be extracted by growing fibrils, forming micelle-like structures on the fibril surface. schroderlab.org

The application of Cryo-EM has thus provided unprecedented detail into the structural diversity of full-length Aβ fibrils. pnas.orgjyi.org However, specific Cryo-EM structures determined for fibrils formed exclusively from the Beta-Amyloid (2-17) fragment have not been reported in the current body of literature, which prioritizes the analysis of fibrils from brain tissue. biorxiv.orgpnas.org

Biophysical Methods for Aggregation Kinetics and Size Distribution

A variety of biophysical techniques are employed to monitor the kinetics of amyloid-beta aggregation and to characterize the size distribution of the resulting species in real-time. These methods are crucial for understanding the transition from soluble monomers to toxic oligomers and eventually to mature fibrils. peerj.com Techniques such as Dynamic Light Scattering (DLS), Quasielastic Light Scattering (QLS), and Size Exclusion Chromatography (SEC) provide quantitative data on the size, distribution, and temporal evolution of aggregating peptide populations. peerj.comnih.govnih.gov

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles diffusing in a solution. plos.orgkuleuven.be The method works by analyzing the temporal fluctuations in the intensity of laser light scattered by particles undergoing Brownian motion. plos.orgnih.gov These fluctuations are related to the diffusion coefficient of the particles, from which their hydrodynamic radius can be calculated. acs.org

DLS is particularly useful for tracking the kinetics of amyloid aggregation, as it can detect the appearance and growth of oligomers and larger aggregates over time. kuleuven.benih.gov It has been used to characterize the aggregation of various amyloid proteins, including Aβ and polyglutamine. kuleuven.be For example, in studies of Aβ42, DLS analysis of reaction time points revealed a broad distribution of particles centered around a hydrodynamic radius of 10 nm after one hour of incubation, consistent with early aggregate formation. researchgate.net Combining DLS with fluorescence assays like Thioflavin T (ThT) allows for the simultaneous measurement of particle size and β-sheet content, providing a more complete picture of the complex aggregation pathway. plos.orgnih.gov

Aβ SpeciesObservation TimeHydrodynamic Radius (RH)Corresponding AggregateReference
Aβ421 hour~10 nmEarly Aggregates/Oligomers researchgate.net
Polyglutamine PeptidesOngoing>10 nmDistinguishable Aggregates nih.gov

Quasielastic Light Scattering (QLS)

Quasielastic Light Scattering (QLS), which is functionally synonymous with DLS, is a noninvasive optical method for studying the dynamic properties of macromolecular solutions. nih.gov Its primary application in amyloid research is the determination of diffusion coefficients, which allows for the estimation of particle sizes. nih.govacs.org This makes QLS exceptionally useful for monitoring assembly reactions like polymerization and aggregation without disrupting the system. nih.gov

The power of QLS lies in its ability to track the temporal evolution of particle size distributions, providing critical insights into the mechanisms of protein assembly. nih.govresearchgate.net The technique has been applied to elucidate key features of the oligomerization and fibrillogenesis of amyloid β-protein. nih.govacs.orgnih.gov By measuring the correlation function of the scattered light intensity, researchers can reconstruct the distribution of sizes of the scattering particles, offering a powerful tool to understand the nucleation and growth of amyloid fibrils. nih.govescholarship.org

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC) is a liquid chromatography technique that separates molecules based on their hydrodynamic volume. researchgate.net It is a cornerstone method for characterizing the size distribution of Aβ assemblies and for isolating specific oligomeric species. nih.govpnas.org In a typical SEC experiment, a solution containing Aβ aggregates is passed through a column packed with a porous matrix. nih.gov Larger molecules are excluded from the pores and thus elute more quickly, while smaller molecules penetrate the pores and have a longer retention time. nih.govnih.gov

SEC has been instrumental in identifying and separating various Aβ oligomers, from monomers and dimers up to large protofibrils. nih.govpnas.orgacs.org For example, studies on the [E22G] Aβ40 mutant identified a major peak corresponding to protofibrils, as well as smaller peaks for low-order oligomers like dimers, trimers, and tetramers. nih.gov However, it is noted that oligomers can sometimes dissociate during their transit through the SEC column due to dilution effects, a phenomenon predicted by Le Châtelier's principle. nih.gov Despite this, SEC remains a vital tool for preparing Aβ fractions enriched in specific aggregate species for further structural or toxicity studies. researchgate.netnih.gov

Aβ Species/StandardElution Time (min)Apparent Molecular MassIdentificationReference
[E22G]Aβ4013.3>100 kDa (near void)Protofibrils nih.gov
[E22G]Aβ4016.215.4 kDaLow-order oligomers nih.gov
[E22G]Aβ4017.210.5 kDaLow-order oligomers nih.gov
Aβ Monomer19-22~4.5 kDaMonomer nih.govacs.org
Aβ Dimer14-21 (peak at 17)~8.5 kDaDimer acs.org

Computational and Simulation Methodologies

Computational approaches, particularly molecular dynamics (MD) simulations, serve as a powerful "computational microscope" to complement experimental techniques in amyloid research. jyi.orgmdpi.com These methods provide insights into the dynamic properties of Aβ aggregation at an atomic level, which can be difficult to capture with conventional biophysical methods alone. jyi.orgfrontiersin.org Simulations can trace the conformational transitions of Aβ peptides, such as the shift from α-helical or random coil structures to the β-sheet-rich structures characteristic of amyloid fibrils. pnas.org

MD simulations have been used to study the entire aggregation pathway, from monomer-monomer interactions and dimer formation to the stability of mature fibrils. tandfonline.com For instance, simulations have identified key hydrophobic regions, such as L17-A21, that are critical for intermolecular interactions and the stabilization of Aβ dimers. tandfonline.com Steered MD simulations, where a force is applied to pull apart a fibril, can provide a detailed atomistic account of the reverse of aggregation, which is valuable for understanding the aggregation process itself. jyi.org These computational models help identify critical residues involved in fibril formation and can be used to study the binding mechanisms of potential inhibitor molecules. frontiersin.org The integration of experimental data with MD simulations allows for a more comprehensive understanding of the molecular interactions driving Aβ aggregation and pathogenesis. mdpi.com While these methodologies have been extensively applied to full-length Aβ40 and Aβ42, specific computational studies focusing on the conformational dynamics and aggregation propensity of the Beta-Amyloid (2-17) fragment are less common in the surveyed literature. frontiersin.orgpnas.org

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Aggregation Pathways

Molecular Dynamics (MD) simulations are a cornerstone of computational biology, offering an atomic-level view of the dynamic behavior of biomolecules over time. mdpi.comfrontiersin.org For amyloidogenic peptides like Beta-Amyloid, MD simulations are crucial for elucidating the complex processes of conformational changes and aggregation that are central to pathogenesis. mdpi.com These simulations can trace the transition from a peptide's soluble state, which may be a random coil or contain α-helical content, to the β-sheet-rich structures that characterize amyloid fibrils. pnas.org

Research using MD has provided detailed insights into the aggregation cascade, which begins with the self-assembly of unstructured monomers into small oligomeric intermediates and progresses to larger, insoluble fibrils. bmbreports.org This process is often described as a nucleation-dependent polymerization. oaepublish.com The simulations can reveal multiple potential aggregation pathways, including on-pathway routes that lead to toxic fibrillar oligomers and eventual fibrils, as well as off-pathway mechanisms that may result in non-toxic amorphous aggregates. mdpi.commdpi.com

A significant body of MD research has focused on key hydrophobic regions of Aβ that are critical for aggregation. For instance, studies on the Aβ(17-42) fragment have used MD to investigate the aggregation behaviors of its oligomers (dimers, trimers, etc.). researchgate.net These simulations demonstrated that the structural stability of the oligomers increases as more monomers are added. researchgate.net They also highlighted that hydrophobic interactions are vital for maintaining this stability. researchgate.net Specifically, simulations identified that the C-terminal hydrophobic segment (residues 30-42) is more stable than the N-terminal segment (residues 17-21), suggesting the C-terminus may act as a nucleation site for aggregation. researchgate.net Further atomic-level detail revealed that residues like Met35 can initiate these crucial hydrophobic interactions. researchgate.net

MD simulations are also instrumental in understanding how environmental factors influence aggregation. Studies have shown that aggregation can be accelerated at hydrophilic/hydrophobic interfaces, such as a cell membrane surface. jst.go.jp Simulations can model how a peptide's conformation changes at such an interface, often showing a transition to an α-helical structure which then converts to a β-hairpin, promoting the formation of oligomers with intermolecular β-sheets. jst.go.jp This demonstrates that the interface not only increases peptide concentration but also actively promotes aggregation-prone structural changes. jst.go.jp

Docking Studies for Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to another (a receptor, typically a protein). plos.org In the context of Beta-Amyloid research, docking is a powerful tool for structure-based drug design, primarily to identify and optimize small-molecule inhibitors that can interfere with Aβ aggregation. mdpi.comacs.orgrsc.org

The primary goal of these docking studies is to find compounds that can bind to critical regions of the Aβ monomer, thereby preventing it from interacting with other monomers. A key target is the central hydrophobic core of Aβ, such as the KLVFF sequence (residues 16-20), which is a critical nucleation site for self-assembly into β-sheets. plos.org By predicting how potential inhibitors interact with these hydrophobic residues, researchers can design "β-sheet breaker" molecules that physically block the sites required for aggregation. plos.org Docking studies can reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the inhibitor-Aβ complex. oaepublish.comrsc.org

For example, docking studies have been performed on various compounds to evaluate their binding to both monomeric and fibrillar forms of Aβ. plos.org These studies help in understanding the mechanism of action, whether a compound stabilizes the non-aggregating helical structure of the monomer or binds to the fibril to disrupt its stability. acs.orgnih.gov The binding energy, calculated as a docking score, provides a quantitative measure of the binding affinity, allowing for the ranking of potential inhibitors. plos.orgnih.gov

Beyond inhibitors, docking is also used to investigate the interactions between Aβ and other biological macromolecules. Studies have docked various Aβ isoforms with the Receptor for Advanced Glycation Endproducts (RAGE) to identify the key interfaces involved in this interaction, which is implicated in the transport of Aβ across the blood-brain barrier. nih.gov

Table 1: Examples of Molecular Docking Results for Aβ Inhibitors
Target Protein/PeptideLigand/InhibitorPredicted Binding Energy / ScoreKey Interacting ResiduesReference
1–42 MonomerPregnenolone Derivative (Compound 27)Not specified, but significant interactions notedAsp23, Lys28, Phe19, Phe20, Ala30 rsc.org
1–42 Helical Monomer1-Benzylamino-2-hydroxyalkyl derivative (Compound 18)Not specified, but hydrophobic interactions notedV12, F19 acs.orgnih.gov
1–42 FibrilBenzofuran Derivative (Compound 8a)-9.1 kcal/molLys16, Val18, Phe19, Phe20, Ala21 plos.org
1–42 FibrilBenzofuran Derivative (Compound 8g)-10.2 kcal/molLys16, Val18, Phe19, Phe20, Ala21 plos.org

Enhanced Sampling Techniques in MD Simulations

A significant challenge in conventional MD simulations is the "timescale problem". tandfonline.com Many crucial biological processes, including protein aggregation, occur over microseconds to seconds, which is often beyond the reach of standard simulation lengths. tandfonline.com To overcome this limitation, researchers employ a variety of enhanced sampling techniques that accelerate the exploration of a molecule's conformational landscape, allowing for the observation of rare events like the initial steps of aggregation. frontiersin.orgnih.gov

One of the most widely used enhanced sampling methods is Replica Exchange Molecular Dynamics (REMD) . nih.gov In REMD, multiple simulations (replicas) of the same system are run in parallel, each at a different temperature. mdpi.com Periodically, the coordinates of the simulations at different temperatures are swapped based on a probability criterion. The higher-temperature simulations can easily overcome energy barriers, exploring a wide range of conformations, and these expanded conformations are then passed down to the lower-temperature replicas. This allows the simulation at the physiologically relevant temperature to sample a much broader structural space than it could on its own. mdpi.com REMD has been effectively used to study the stability of Aβ oligomers and the impact of mutations on the peptide's conformational dynamics. nih.gov For instance, Temperature-REMD (T-REMD) was used to effectively enhance the conformational sampling of Aβ binding to a fragment of the apolipoprotein A-I protein, confirming a wide variety of peptide conformations can lead to complex formation. mdpi.com

Another approach is the use of Coarse-Grained (CG) Models . In CG simulations, groups of atoms are represented as single interaction sites or "beads". nih.gov This simplification dramatically reduces the computational cost, enabling simulations of larger systems for longer times. tandfonline.com Coarse-graining is particularly useful for studying spontaneous, large-scale events like the oligomerization of many Aβ peptides. tandfonline.com

Other advanced methods include Metadynamics , which discourages a simulation from revisiting previously explored conformations by adding a history-dependent bias potential, and Accelerated Molecular Dynamics (aMD) , which modifies the potential energy surface to reduce energy barriers. frontiersin.org These techniques have been applied to study various aspects of Aβ behavior, such as the dimerization process, which is the first step in the aggregation pathway. frontiersin.orgacs.org By applying these methods, researchers can gain critical insights into the conformational transitions and molecular driving forces that govern the behavior of amyloid peptides. tandfonline.comnih.gov

Mechanistic Insights from Model Systems Non Human and in Vitro

In Vitro Models for Studying Beta-Amyloid (2-17) Aggregation and Mechanistic Toxicity

In vitro models are crucial for dissecting the specific molecular and cellular events triggered by beta-amyloid (Aβ) fragments. These controlled environments allow for the detailed study of aggregation kinetics, toxicity mechanisms, and interactions with cellular components, providing insights that are often difficult to obtain from more complex in vivo systems.

Cellular Models for Investigating Cytotoxicity Mechanisms and Cell Death Pathways

Cellular models are instrumental in understanding how Aβ fragments, including the N-terminal truncated species, induce neuronal damage and death. Studies using various cell lines, such as SH-SY5Y and IMR-32 human neuroblastoma cells, have demonstrated that Aβ peptides can trigger apoptotic pathways. For instance, research has shown that the Aβ fragment 17-42 (p3) can induce apoptosis in these cell lines. oup.com This process is often mediated by a caspase cascade, involving the activation of initiator caspases like caspase-8 and executioner caspases such as caspase-3. oup.com The activation of these caspases suggests an extrinsic apoptotic pathway, potentially initiated by the binding of Aβ oligomers to death receptors on the cell surface. mdpi.comnih.gov

Furthermore, the c-Jun N-terminal kinase (JNK) pathway has been identified as an early and critical event in Aβ-induced cell death. oup.com Activation of the JNK pathway can lead to the induction of Fas ligand, further propagating the apoptotic signal. oup.com Some studies suggest that intracellular accumulation of Aβ may be particularly potent in inducing neuronal apoptosis. mdpi.com While Aβ oligomers are often considered more toxic than fibrils, both forms can induce cell death, albeit through potentially different temporal and mechanistic pathways. nih.gov Fibrils may cause a more chronic form of neurotoxicity, whereas oligomers can induce rapid apoptosis. nih.gov

The table below summarizes key findings from cellular model studies on Aβ-induced cytotoxicity.

Cell LineAβ FragmentObserved EffectKey Pathway Implicated
SH-SY5Y, IMR-32Aβ(17-42)ApoptosisCaspase-8, Caspase-3, JNK
SH-SY5YAβ(17-42)ApoptosisFas-Fas ligand/caspase-8 pathway
LAN5 NeuroblastomaAβ oligomers & fibrilsApoptosisDifferential apoptotic pathways
Primary Neuronal CulturesAβ oligomersRapid cell deathMitochondrial apoptotic pathway

Membrane Permeability and Ion Channel Formation in Model Systems

A significant aspect of Aβ toxicity involves its interaction with and disruption of cellular membranes. The "ion channel hypothesis" posits that Aβ oligomers can form unregulated ion-permeable pores in neuronal membranes, leading to a disruption of ion homeostasis, particularly calcium (Ca²⁺), which is a key trigger for neurotoxicity and apoptosis. semanticscholar.orgwikipedia.org

In vitro studies using artificial lipid bilayers and cellular models have provided substantial evidence for this hypothesis. It has been shown that Aβ peptides can directly insert into lipid bilayers, altering membrane structure and permeability. frontiersin.orgmdpi.com This interaction is influenced by the lipid composition of the membrane, with a higher affinity observed for membranes containing anionic lipids and cholesterol-rich lipid rafts. frontiersin.orgfrontiersin.org The formation of these pores or channels allows for the unregulated influx of ions like Ca²⁺. frontiersin.orgmdpi.comoup.com This influx can disrupt cellular signaling, impair mitochondrial function, and ultimately lead to cell death. mdpi.comoup.com

Different models of Aβ-membrane interaction have been proposed, including:

A carpeting effect: Where Aβ peptides coat the membrane surface, destabilizing it. frontiersin.org

A detergent-like effect: Where Aβ extracts lipid molecules from the bilayer, causing fragmentation. frontiersin.orgfrontiersin.org

Pore formation: Where Aβ oligomers assemble into distinct channel-like structures that span the membrane. frontiersin.orgqmul.ac.uknih.gov

Molecular dynamics simulations and experimental techniques support the formation of various Aβ oligomeric structures within the membrane, such as tetrameric and hexameric channels. nih.goven-journal.org These findings highlight the critical role of membrane disruption as a primary mechanism of Aβ-induced toxicity.

Oxidative Stress and Reactive Oxygen Species Generation in Model Systems

Oxidative stress is a well-established feature of Alzheimer's disease pathology and is closely linked to the presence of Aβ. nih.govjuniperpublishers.com In vitro models have been pivotal in demonstrating that Aβ peptides can directly induce the generation of reactive oxygen species (ROS), leading to oxidative damage to proteins, lipids, and DNA. imrpress.comacs.org

The interaction of Aβ with metal ions, particularly copper (Cu²⁺), is a significant source of ROS. acs.orgrsc.org The Aβ-Cu²⁺ complex can catalytically produce ROS, such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, especially in the presence of biological reducing agents like ascorbate. rsc.org This metal-catalyzed ROS production contributes to the oxidative damage observed in the brains of Alzheimer's patients. acs.org

Studies using co-cultures of neurons and astrocytes have shown that Aβ can activate NADPH oxidase in astrocytes, leading to ROS generation. jneurosci.org This, in turn, causes mitochondrial dysfunction in the astrocytes and induces neuronal death, highlighting a complex interplay between different cell types in Aβ-mediated oxidative stress. jneurosci.org Furthermore, mitochondrial dysfunction itself, induced by Aβ, can become a source of ROS, creating a vicious cycle that exacerbates cellular damage. juniperpublishers.comimrpress.comnih.gov Research indicates that mitochondrion-derived ROS are sufficient to trigger an increase in Aβ generation. nih.gov

The table below outlines the findings on Aβ-induced oxidative stress from various model systems.

Model SystemAβ FormKey FindingsImplicated Mechanism
Cell-free systemAβ with Cu²⁺Generation of superoxide, hydrogen peroxide, hydroxyl radicalMetal-catalyzed oxidation
Astrocyte-neuron co-culturesActivation of NADPH oxidase in astrocytes, neuronal deathIntercellular signaling of oxidative stress
Microglial cellsROS generation via NADPH oxidaseInflammatory response
Cell modelsMitochondrial dysfunction leading to ROS productionVicious cycle of mitochondrial damage

In Vivo Animal Models for Pathological Relevance of Beta-Amyloid (2-17) (e.g., Transgenic Mouse/Worm Models)

Animal models are indispensable for understanding the pathological consequences of Aβ fragments in a living organism. These models, ranging from simple organisms like Caenorhabditis elegans to more complex transgenic mice, allow for the investigation of behavioral deficits, cognitive impairment, and the induction of amyloid pathology.

Assessment of Behavioral and Cognitive Impairment in Animal Models

Transgenic animal models that overexpress human amyloid precursor protein (APP) and/or presenilin 1 (PS1) recapitulate many of the pathological features of Alzheimer's disease, including Aβ deposition and cognitive decline. mdpi.comembopress.org While much of the research has focused on full-length Aβ, the principles of Aβ-induced toxicity and resulting behavioral changes are relevant. Injecting soluble Aβ oligomers isolated from the brains of Alzheimer's patients into healthy rats has been shown to impair memory. embopress.org

In the nematode C. elegans, expression of human Aβ(1-42) leads to the formation of amyloid deposits and associated toxicity. nih.gov Studies using zebrafish have shown that the injection of FapC seeds, a bacterial amyloid, can promote Aβ aggregation and result in impaired motor functions, demonstrating a link between amyloid aggregation and behavioral deficits in a simple vertebrate model. researchgate.net These models, while not specifically focused on Aβ(2-17), provide a framework for how Aβ fragments can lead to functional impairments.

Inducibility of Amyloid Pathology in Animal Models by Beta-Amyloid Fragments

A critical finding from animal model research is the concept of "seeding," where pre-formed Aβ aggregates can induce and accelerate the aggregation of endogenous Aβ in a prion-like manner. frontiersin.orgmdpi.com This has been demonstrated by injecting brain extracts from Alzheimer's patients or aged APP transgenic mice into young, pre-depositing transgenic mice, which then develop amyloid plaques. frontiersin.orgnih.gov

Future Directions and Unresolved Questions in Beta Amyloid 2 17 Research

Elucidating the Precise Role of N-terminal Truncations in Early Amyloid Pathogenesis

The initial trigger in the molecular pathology of Alzheimer's disease is thought to be the aggregation and accumulation of Aβ peptides in the brain. nih.gov Alongside the well-studied full-length peptides (Aβ(1-40) and Aβ(1-42)), a significant portion of amyloid plaques are composed of N-terminally truncated Aβ species. nih.govelifesciences.org These truncated forms, including Aβ(2-x), are not minor components; in fact, initial insoluble Aβ aggregates can be largely composed of N-truncated Aβ42 variants. nih.gov

The specific role of these N-terminally modified peptides in the early stages of disease is a critical area of ongoing research. Truncated species exhibit distinct physicochemical properties, such as a higher propensity to aggregate and increased stability, which likely contribute to their neurotoxic potential. nih.gov For peptides starting at residue 2, the absence of the first amino acid, Aspartate, may be significant. This N-terminal region is involved in metal ion coordination (like Cu²⁺), which can modulate aggregation. plos.orgplos.org The loss of this first residue could therefore alter these interactions. Furthermore, familial mutations within the N-terminus are known to accelerate fibril formation, highlighting the region's importance in the aggregation process. plos.org

One hypothesis for the formation of Aβ(2-x) peptides involves the action of aminopeptidase (B13392206) A, an exopeptidase that removes Aspartate and Glutamate residues from the N-terminus of proteins. exonpublications.com While direct evidence is still developing, the prevalence of Aβ(2-x) in AD cases and animal models underscores its pathological relevance. nih.gov A key unresolved question is how the specific truncation at the second position, as seen in Aβ(2-17), precisely alters the peptide's interaction with other Aβ isoforms, cell membranes, and clearance mechanisms, thereby influencing the initial seeding of amyloid plaques in the brain.

Advancements in High-Resolution Structural Determination of Transient Oligomeric Species

A major challenge in AD research is the structural characterization of soluble, transient Aβ oligomers, which are considered to be the most potent neurotoxic species. nih.govcore.ac.uk These intermediates are difficult to study because they are unstable and exist in a heterogeneous mixture of sizes and conformations. nih.gov However, progress in high-resolution structural techniques is beginning to provide crucial insights. nih.govcore.ac.uk

Techniques like solution and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, cryo-electron microscopy (cryo-EM), and mass spectrometry (MS) have been pivotal. nih.govnih.gov Cryo-EM and solid-state NMR have successfully determined the atomic-resolution structures of various Aβ fibril polymorphs, revealing complex molecular arrangements. nih.govcore.ac.uk For studying the more elusive transient oligomers, including those formed by truncated peptides like Aβ(2-17), a combination of methods is necessary.

Solution-phase NMR can provide atomic-level structural and kinetic information about different species coexisting in a sample, even those that are short-lived or in low abundance. nih.gov Native ion mobility-mass spectrometry (IM-MS) is another powerful tool that allows for the separation and characterization of oligomers based on their mass, size, and shape, without the need for chemical labeling. nih.govdiva-portal.org These experimental approaches are often complemented by molecular dynamics (MD) simulations, which can model the dynamic process of aggregation and help verify experimental findings. nih.govjyi.org Applying these advanced techniques to N-terminally truncated fragments like Aβ(2-17) is essential to understand their specific structural contributions to the formation of toxic oligomers.

Development of Novel Methodologies for Studying Early and Transient Aggregation Intermediates

Understanding the initial steps of Aβ aggregation requires methods that can detect and characterize early and transient intermediates, such as dimers and other small oligomers. mdpi.comresearchgate.net The low concentration and fleeting nature of these species make them difficult to capture with conventional techniques. diva-portal.org

Recent innovations are helping to overcome these challenges. The table below summarizes some of the key advanced methodologies being employed.

Methodology Principle Application to Early Aβ Aggregation Citations
Native Mass Spectrometry (MS) Measures the mass of molecules and complexes in their non-denatured state, allowing for the detection of individual oligomeric states.Identifies the distribution and stoichiometry of early oligomers in a heterogeneous mixture without labeling. diva-portal.org
Ion Mobility-Mass Spectrometry (IM-MS) Separates ions based on their size and shape (collisional cross-section) in addition to their mass-to-charge ratio.Provides low-resolution structural information on different oligomeric species present in a sample. nih.gov
Fluorescence Correlation Spectroscopy (FCS) Analyzes fluctuations in fluorescence intensity within a tiny observation volume to determine the concentration and diffusion time of fluorescently labeled molecules.Measures the size and concentration of small Aβ aggregates in solution. mdpi.com
Single-Molecule Force Spectroscopy (SMFS) Measures the forces required to unfold or dissociate individual protein complexes.Probes the mechanical stability of Aβ secondary structures and oligomeric interfaces. jyi.org
Transient Absorption Microscopy An advanced imaging technique that can detect early-stage protein aggregates, even before they become fluorescent with traditional dyes like Thioflavin T.Enables imaging of the spatial and temporal dynamics of the initial phases of protein aggregation. acs.org
Microfluidic Devices Allows for the study of aggregation kinetics in precisely controlled, small-volume environments.Facilitates the trapping and analysis of early-stage, transient oligomers by controlling reaction conditions. jyi.org

These cutting-edge techniques, often used in combination, are providing a more detailed picture of the complex Aβ assembly pathway. nih.govresearchgate.net Applying them to study fragments like Aβ(2-17) will be crucial for elucidating how N-terminal truncations modify the earliest and most critical steps of aggregation that lead to neurodegeneration.

Understanding the Determinants of Polymorphism in Amyloid Fibril Structures

A defining characteristic of amyloid fibrils is their ability to form multiple, distinct, self-propagating structures from a single protein sequence—a phenomenon known as polymorphism. pnas.orgnih.gov This structural diversity is believed to contribute to the clinical and pathological variations seen in Alzheimer's disease. pnas.org The factors that control which fibril structure (or "strain") forms are complex and include environmental conditions, genetic mutations, and the presence of different Aβ peptide variants. plos.orgnih.govacs.org

The absence of the first amino acid in Aβ(2-x) peptides would eliminate any interactions involving the Asp1 residue and could alter the conformation and interactions of the subsequent residues. This change in the N-terminus can lead to the formation of fibrils with different core structures or packing arrangements. researchgate.netpnas.org Studies on other amyloid proteins, like α-synuclein, have shown that N-terminal truncations can significantly impact aggregation kinetics and result in fibrils with distinct morphologies and seeding capabilities. pnas.org A critical future direction is to systematically investigate how specific truncations, such as the one resulting in the Aβ(2-17) fragment, either alone or in combination with full-length Aβ, guide the formation of specific fibril polymorphs and how these different structures relate to disease progression. nih.govbiorxiv.org

Q & A

Q. What experimental methodologies are recommended for detecting Beta-Amyloid (2-17) in cerebrospinal fluid (CSF)?

Beta-Amyloid (2-17) detection typically employs immunoassays such as ELISA or mass spectrometry. ELISA protocols should use antibodies specific to the truncated peptide (e.g., targeting residues 2–17), validated for cross-reactivity against full-length Aβ isoforms. For mass spectrometry, protocols must include peptide extraction, tryptic digestion, and LC-MS/MS with stable isotope-labeled internal standards to ensure quantification accuracy. Researchers should report limit of detection (LOD), recovery rates, and inter-assay variability .

Q. How can researchers validate the specificity of Beta-Amyloid (2-17) antibodies in immunohistochemical studies?

Validation requires:

  • Pre-adsorption controls with excess Beta-Amyloid (2-17) peptide to confirm signal reduction.
  • Cross-reactivity testing against full-length Aβ (e.g., Aβ₁–₄₂) and other truncated isoforms.
  • Use of knockout animal models (e.g., APP/PS1 mice lacking Beta-Amyloid (2-17)) to confirm absence of nonspecific staining. Include these data in supplementary materials with raw images and quantification metrics .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in Beta-Amyloid (2-17) concentration data across longitudinal Alzheimer’s disease (AD) studies?

Contradictions may arise from cohort heterogeneity (e.g., APOE ε4 status) or assay variability. Solutions include:

  • Meta-regression analysis to adjust for covariates like age, disease stage, and sample handling protocols.
  • Harmonization protocols for CSF collection (e.g., standardized centrifugation, storage at −80°C).
  • Bayesian hierarchical modeling to account for inter-lab variability. Reference datasets like ADNI should be reanalyzed with these methods .

Q. How can pharmacokinetic modeling improve understanding of Beta-Amyloid (2-17) turnover in vivo?

Stable isotope labeling kinetic (SILK) studies are foundational. Key steps:

  • Administer ¹³C₆-leucine to label nascent peptides.
  • Collect serial CSF samples over 24–72 hours.
  • Fit data to a two-pool model (central vs. peripheral compartments) using nonlinear mixed-effects software (e.g., NONMEM). Parameters like production rate (k₁) and clearance (k₂) should be stratified by APOE genotype and compared to Aβ₁–₄₂ kinetics .

Q. What experimental designs address confounding factors in Beta-Amyloid (2-17) aggregation studies?

  • Controlled buffer systems : Use Tris-HCl (pH 7.4) with 0.02% sodium azide to prevent microbial degradation.
  • Dynamic light scattering (DLS) : Monitor aggregation kinetics in real-time; report polydispersity indices.
  • Co-incubation controls : Test interactions with metal ions (e.g., Cu²⁺, Zn²⁺) and lipids (e.g., GM1 ganglioside). Data should include Thioflavin T assays and TEM images with scale bars .

Q. How do researchers reconcile discrepancies between in vitro and in vivo Beta-Amyloid (2-17) toxicity assays?

In vitro neurotoxicity (e.g., MTT assays in SH-SY5Y cells) often overestimates effects due to supraphysiological peptide concentrations. Mitigation strategies:

  • Dose-response curves spanning 0.1–10 μM, aligned with CSF concentrations in AD patients.
  • Co-culture models : Include astrocytes/microglia to simulate brain microenvironment.
  • In vivo validation : Use intracerebroventricular infusion in transgenic mice, with Morris water maze for cognitive correlation .

Methodological Best Practices

Q. What guidelines ensure reproducibility in Beta-Amyloid (2-17) research?

  • Data transparency : Publish raw datasets (e.g., peptide quantification, kinetic curves) in repositories like Zenodo.
  • Protocol details : Specify centrifugation speed (e.g., 2,000 × g for 10 min), storage duration, and freeze-thaw cycles.
  • Reagent validation : Report lot numbers for antibodies and peptide batches. Follow the Beilstein Journal’s standards for supplementary information formatting .

Q. How should researchers design studies to investigate Beta-Amyloid (2-17) as a therapeutic target?

  • Preclinical models : Use APP/PS1 mice with humanized Beta-Amyloid sequences.
  • Dosing regimens : Compare bolus vs. continuous infusion (e.g., osmotic pumps) for secretase inhibitors.
  • Endpoint selection : Combine CSF peptide levels with PET imaging (e.g., PiB for plaque burden) and cognitive metrics. Include power calculations to justify sample sizes .

Ethical and Reporting Considerations

Q. What ethical frameworks apply to human studies involving Beta-Amyloid (2-17) biomarker collection?

  • Informed consent : Disclose risks of lumbar puncture (e.g., headache, infection) and data-sharing plans.
  • Data anonymization : Remove identifiers from CSF datasets before public deposition.
  • IRB protocols : Address incidental findings (e.g., abnormal Aβ levels) with pre-defined clinical referral pathways .

Q. How can researchers address conflicting results in meta-analyses of Beta-Amyloid (2-17) studies?

  • PRISMA guidelines : Document search terms (e.g., "Beta-Amyloid (2-17)" AND "Alzheimer’s"), inclusion/exclusion criteria.
  • Sensitivity analysis : Exclude low-quality studies (e.g., those lacking assay validation).
  • Publication bias assessment : Use funnel plots and Egger’s regression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.